5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester
Overview
Description
The molecule “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” contains a total of 24 bonds. There are 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) . It contains a total of 23 atoms; 9 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
Benzimidazoles, including “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester”, can be synthesized through various methods. One common approach involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . A novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has also been reported. This synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis
The molecular structure of “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” is complex, with a total of 24 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” include a molecular weight of 191.19 . More detailed properties such as density, boiling point, vapor pressure, and solubility are not available in the search results.Scientific Research Applications
Synthesis of Benzimidazoles
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This compound is used in the synthesis of benzimidazoles, a class of compounds with a wide range of therapeutic applications . Benzimidazoles are used in drug discovery due to their structural similarity to purine, making them key structural motifs in drug design .
- Methods of Application : The synthesis involves a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles .
- Results : The method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids . The corresponding benzimidazoles were obtained in 80–99% yield .
Potential Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzimidazole derivatives, which can be synthesized using this compound, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity .
- Methods of Application : The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .
- Results : The compounds displayed significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Preparation of Non-Protein Amino Acid
- Scientific Field : Biochemistry
- Application Summary : This compound has been used in the preparation of a unique non-protein amino acid that is useful for medicinal chemistry .
- Methods of Application : The synthesis involves the conversion of Boc-Asp-OMe (14b) to the beta-benzimidazole derivative (15b) .
- Results : The beta-benzimidazole derivative (15b) was successfully synthesized in 92% yield .
Synthesis of Telmisartan
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This compound is an intermediate in the synthesis of Telmisartan , an angiotensin II receptor antagonist used in the treatment of hypertension .
- Methods of Application : The synthesis involves the use of 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid Methyl Ester .
- Results : The synthesis results in the production of Telmisartan .
Rearrangements of Quinoxalinones
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used in the rearrangements of quinoxalinones to synthesize various biheterocyclic motifs . The benzimidazole scaffold, which can be synthesized using this compound, is one of the most widely investigated scaffolds by synthetic chemists because of its medicinal importance .
- Methods of Application : The synthesis involves coupling of 1,2-diaminobenzenes with carboxylic acids and of 1,2-diaminobenzenes with aldehydes and ketones .
- Results : The rearrangements provide a useful method for synthesizing diversity-oriented heterocyclic systems .
Preparation of Piperidinyl Methanone
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the preparation of piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone , a potential medicinal compound.
- Methods of Application : The synthesis involves the use of 5-Benzimidazolecarboxylic acid .
- Results : The piperidinyl methanone was successfully synthesized .
properties
IUPAC Name |
methyl 6-amino-1H-benzimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLHXWFXDADDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590805 | |
Record name | Methyl 6-amino-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester | |
CAS RN |
292070-01-0 | |
Record name | Methyl 6-amino-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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